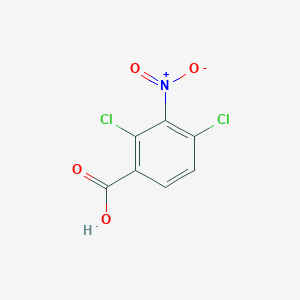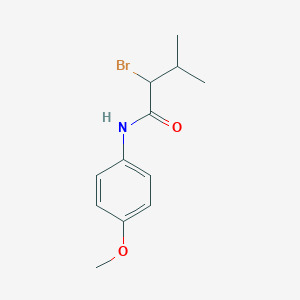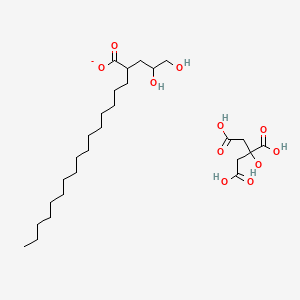![molecular formula C34H27Br2N3O3 B3264418 6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline CAS No. 391220-87-4](/img/structure/B3264418.png)
6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline
Vue d'ensemble
Description
6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline is a complex organic compound that features a quinoline core substituted with various functional groups, including bromine, phenyl, and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions such as bromination, Friedel-Crafts acylation, and cyclization.
Bromination: The quinoline core can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Friedel-Crafts Acylation:
Cyclization: The formation of the pyrazole ring can be accomplished by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromine-substituted positions, using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, alkyl halides, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to dehalogenated or hydrogenated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.
Material Science: Its properties may be useful in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to active sites or modulate the activity of specific proteins, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-3-[5-(4-chlorophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline: Similar structure with a chlorine atom instead of bromine.
6-bromo-3-[5-(4-fluorophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27Br2N3O3/c1-20-32(33(22-7-5-4-6-8-22)28-17-25(36)13-14-29(28)37-20)30-19-31(21-9-11-24(35)12-10-21)39(38-30)34(40)23-15-26(41-2)18-27(16-23)42-3/h4-18,31H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBAKQXNHYKILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C6=CC(=CC(=C6)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)


![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)

![4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B3264411.png)





